4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide
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Overview
Description
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound that features a benzene ring substituted with a propan-2-yloxy group, a trifluoromethyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Reaction Conditions: The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
Uniqueness
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12F3NOS |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C11H12F3NOS/c1-6(2)16-7-3-4-8(10(15)17)9(5-7)11(12,13)14/h3-6H,1-2H3,(H2,15,17) |
InChI Key |
KNUIVNGBGRXSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=S)N)C(F)(F)F |
Origin of Product |
United States |
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